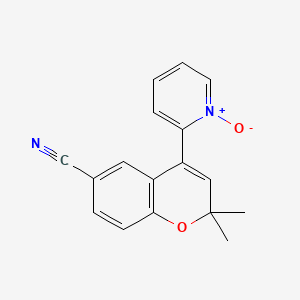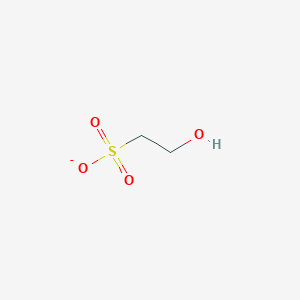
2-Hydroxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isethionate is the alkanesulfonate that is the anion formed from isethionic acid by loss of a proton from the sulfo group; major microspecies at pH 7.3. It is a conjugate base of an isethionic acid.
Scientific Research Applications
Environmental and Biological Interactions
2-Hydroxyethanesulfonate, also known as isethionate, is involved in various environmental and biological processes. Research shows that diverse bacteria can dissimilate isethionate, as evidenced by the growth of Cupriavidus necator H16 using isethionate and the induction of specific enzymes and transporters for this process (Weinitschke et al., 2009). Additionally, isethionate is found in certain red algae, where it is isolated as salts, indicating its natural occurrence in marine ecosystems (Holst et al., 1994).
Chemical Properties and Reactions
2-Hydroxyethanesulfonate's chemical properties have been extensively studied. It's involved in the hydrolysis kinetics of certain dyes, demonstrating its reactivity in chemical processes (Weber & Stickney, 1993). Moreover, its role as an anion in layered double hydroxides highlights its potential in material science applications (Ogino et al., 2020).
Industrial and Analytical Applications
The compound has been used in chromatographic and spectroscopic studies, indicating its usefulness in analytical chemistry (Poole et al., 1989). Additionally, it's part of the reaction mechanism in the preparation of specific organic sulfur compounds, highlighting its role in organic synthesis (King & Hillhouse, 1983).
Medical and Health Implications
In the medical field, research on isethionate has led to insights into the production of hydrogen sulfide by human intestinal bacteria, a process with significant implications for health and disease (Peck et al., 2019).
properties
Product Name |
2-Hydroxyethanesulfonate |
|---|---|
Molecular Formula |
C2H5O4S- |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1 |
InChI Key |
SUMDYPCJJOFFON-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])O |
Canonical SMILES |
C(CS(=O)(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



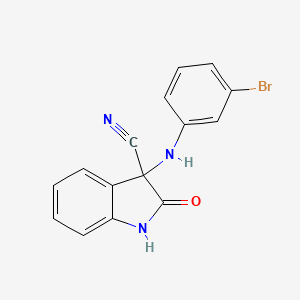
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
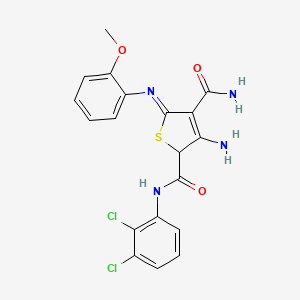
![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)
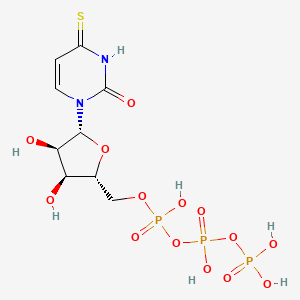



![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)
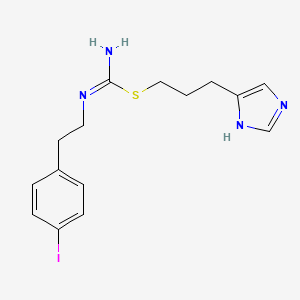
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)
